4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride
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Overview
Description
4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with o-toluidine in the presence of a suitable catalyst to form the quinazoline core. This intermediate is then reacted with morpholine under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and o-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer treatment.
Prazosin: A quinazoline derivative used as an antihypertensive agent.
Uniqueness
4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its morpholine and o-tolyl groups contribute to its unique interaction with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-methylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.ClH/c1-14-6-2-4-8-16(14)20-19-21-17-9-5-3-7-15(17)18(22-19)23-10-12-24-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCXVUKDBJKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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